Bisfenol A-13C2

Descripción general

Descripción

Bisphenol A-13C2 is a compound that contains carbon-13 isotopes, making it a labeled version of the commonly known Bisphenol A. This isotopic labeling is used for tracing and studying the behavior of Bisphenol A in various scientific applications. Bisphenol A itself is a chemical compound primarily used in the manufacturing of various plastics and epoxy resins. It is a colorless solid that is soluble in most common organic solvents but has very poor solubility in water .

Aplicaciones Científicas De Investigación

Bisphenol A-13C2 is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some of its applications include:

Chemistry: Used in studies to understand the reaction mechanisms and pathways of Bisphenol A.

Biology: Helps in tracing the metabolic pathways and distribution of Bisphenol A in biological systems.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bisphenol A.

Industry: Employed in environmental studies to track the presence and degradation of Bisphenol A in various ecosystems

Mecanismo De Acción

Target of Action

Bisphenol A-13C2 (BPA-13C2) primarily targets estrogen receptors (ERs), including both membrane-bound and nuclear ERs. These receptors play a crucial role in regulating gene expression and maintaining cellular homeostasis .

Mode of Action

BPA-13C2 interacts with estrogen receptors by mimicking the structure of natural estrogen. This binding can activate or inhibit the receptors, leading to altered gene expression. The compound can also bind to other receptors like GPR30, influencing various signaling pathways .

Biochemical Pathways

The interaction of BPA-13C2 with estrogen receptors affects several biochemical pathways, including those involved in cell proliferation, apoptosis, and differentiation. This can lead to disruptions in normal cellular functions and contribute to the development of diseases such as cancer and metabolic disorders .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BPA-13C2 are critical for its bioavailability. BPA-13C2 is absorbed through ingestion, inhalation, and dermal exposure. It is distributed throughout the body, metabolized primarily in the liver, and excreted via urine. These properties influence the compound’s persistence and potential toxicity in the body .

Result of Action

At the molecular level, BPA-13C2’s binding to estrogen receptors can lead to changes in gene expression, resulting in altered cellular functions. This can manifest as increased cell proliferation, disrupted endocrine functions, and potential carcinogenic effects. At the cellular level, these changes can lead to abnormal growth patterns and increased susceptibility to diseases .

Análisis Bioquímico

Biochemical Properties

Bisphenol A-13C2 plays a role in various biochemical reactions, primarily due to its ability to mimic natural hormones. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with estrogen receptors, where Bisphenol A-13C2 binds and activates these receptors, mimicking the action of natural estrogens. This interaction can lead to altered gene expression and disrupted cellular functions. Additionally, Bisphenol A-13C2 has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for its biotransformation and detoxification .

Cellular Effects

Bisphenol A-13C2 exerts various effects on different types of cells and cellular processes. In endocrine cells, it can disrupt normal hormone signaling pathways by binding to estrogen receptors, leading to altered gene expression and cellular responses. In liver cells, Bisphenol A-13C2 can affect cellular metabolism by interacting with enzymes involved in detoxification processes. It has also been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, Bisphenol A-13C2 can impact cellular metabolism by altering the expression of genes involved in metabolic processes .

Molecular Mechanism

The molecular mechanism of Bisphenol A-13C2 involves its ability to bind to nuclear receptors, such as estrogen receptors, and mimic the action of natural hormones. This binding can lead to the activation or inhibition of specific gene expression pathways, depending on the receptor and cellular context. Bisphenol A-13C2 can also interact with other biomolecules, such as enzymes, through direct binding interactions. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic processes . Additionally, Bisphenol A-13C2 can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bisphenol A-13C2 can change over time due to its stability and degradation. Studies have shown that Bisphenol A-13C2 is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or UV exposure . Long-term exposure to Bisphenol A-13C2 in in vitro and in vivo studies has revealed persistent effects on cellular function, including sustained alterations in gene expression and metabolic processes . These temporal effects highlight the importance of considering the stability and degradation of Bisphenol A-13C2 in experimental designs.

Dosage Effects in Animal Models

The effects of Bisphenol A-13C2 vary with different dosages in animal models. At low doses, Bisphenol A-13C2 can mimic the action of natural hormones and induce subtle changes in cellular function. At higher doses, it can lead to more pronounced effects, including toxicity and adverse outcomes. Studies in animal models have shown that high doses of Bisphenol A-13C2 can cause reproductive toxicity, liver damage, and disruptions in metabolic processes . These findings underscore the importance of understanding the dose-response relationship and potential threshold effects of Bisphenol A-13C2.

Metabolic Pathways

Bisphenol A-13C2 is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation and detoxification. Cytochrome P450 enzymes play a crucial role in the metabolism of Bisphenol A-13C2, converting it into various metabolites that can be further processed and excreted from the body . These metabolic pathways can influence the overall impact of Bisphenol A-13C2 on cellular function and health. Additionally, Bisphenol A-13C2 can affect metabolic flux and metabolite levels by altering the expression of genes involved in metabolic processes .

Transport and Distribution

The transport and distribution of Bisphenol A-13C2 within cells and tissues are influenced by its interactions with transporters and binding proteins. Bisphenol A-13C2 can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, Bisphenol A-13C2 can bind to intracellular proteins, such as estrogen receptors, and be distributed to various cellular compartments. The localization and accumulation of Bisphenol A-13C2 within cells can impact its activity and function .

Subcellular Localization

The subcellular localization of Bisphenol A-13C2 is determined by its interactions with targeting signals and post-translational modifications. Bisphenol A-13C2 can be directed to specific cellular compartments, such as the nucleus, where it can interact with nuclear receptors and modulate gene expression . Additionally, Bisphenol A-13C2 can undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity within cells . Understanding the subcellular localization of Bisphenol A-13C2 is crucial for elucidating its mechanisms of action and potential effects on cellular function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol A-13C2 involves the reaction of phenol with acetone in the presence of an acid catalyst such as hydrogen chloride. The reaction is promoted by methyl mercaptan. The isotopic labeling is achieved by using carbon-13 labeled acetone. Once formed, the product is washed with water, neutralized with calcium hydroxide, and distilled under vacuum .

Industrial Production Methods

Industrial production of Bisphenol A-13C2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes. The final product is then purified and characterized to confirm the isotopic labeling .

Análisis De Reacciones Químicas

Types of Reactions

Bisphenol A-13C2 undergoes various chemical reactions, including:

Oxidation: Reacts with hydroxyl radicals to form hydroxylated intermediate products.

Reduction: Can be reduced using specific reducing agents, although this is less common.

Substitution: Undergoes electrophilic aromatic substitution reactions due to the presence of phenolic groups.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals generated radiolytically or through other oxidative processes.

Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Hydroxylated intermediates and other oxidative degradation products.

Substitution: Halogenated or nitrated derivatives of Bisphenol A-13C2.

Comparación Con Compuestos Similares

Similar Compounds

Bisphenol S: A structural analog of Bisphenol A, used as a substitute in some applications.

Bisphenol F: Another analog with similar applications but different physical properties.

Bisphenol AF: A fluorinated analog with higher thermal stability.

Uniqueness of Bisphenol A-13C2

The uniqueness of Bisphenol A-13C2 lies in its isotopic labeling, which allows for detailed and precise studies of Bisphenol A’s behavior in various environments. This makes it an invaluable tool in research applications where tracking and quantification of Bisphenol A are crucial .

Actividad Biológica

Bisphenol A (BPA) and its analogs, including Bisphenol A-13C2, are widely studied due to their potential endocrine-disrupting properties. Bisphenol A-13C2 is a carbon-labeled variant of BPA, which allows for more precise tracking of its biological effects and metabolism in various studies. This article reviews the biological activity of Bisphenol A-13C2, focusing on its mechanisms of action, case studies, and relevant research findings.

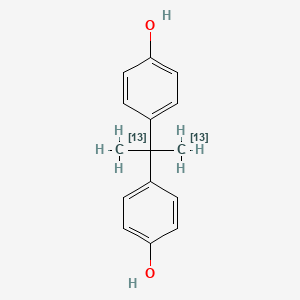

Bisphenol A-13C2 has the chemical formula C15H16O2 and is structurally similar to BPA. Its isotopic labeling with carbon-13 allows researchers to trace its metabolic pathways and interactions within biological systems effectively.

The biological activity of Bisphenol A-13C2 is primarily linked to its ability to interact with estrogen receptors and other hormone-related pathways:

- Estrogen Receptor Interaction : Bisphenol A-13C2 exhibits a binding affinity for estrogen receptors (ERα and ERβ), similar to BPA. Studies indicate that it may act as a selective estrogen receptor modulator (SERM), influencing gene expression related to reproductive health and development .

- GPR30 Activation : Research has shown that Bisphenol A analogs can activate GPR30, a G protein-coupled receptor involved in rapid cellular responses. This activation can lead to increased proliferation in certain cancer cell lines, suggesting potential roles in tumorigenesis .

- Signal Transduction Pathways : The compound has been implicated in the activation of multiple signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This pathway's activation could contribute to adverse developmental outcomes .

Case Studies

Several case studies highlight the potential impacts of BPA exposure, which may be extrapolated to understand the effects of its analogs like Bisphenol A-13C2:

- Prenatal Exposure : One notable case involved a mother with extremely high urinary BPA levels during pregnancy (583 µg/g creatinine). Her child exhibited transient neurobehavioral changes, raising concerns about prenatal exposure to BPA-related compounds and their long-term effects on child development .

- Population Studies : In a broader context, studies have shown that high levels of BPA exposure correlate with various health issues, including obesity and insulin resistance. These findings suggest that analogs like Bisphenol A-13C2 could similarly influence metabolic health .

Research Findings

A systematic review of the literature reveals several critical insights into the biological activity of Bisphenol A-13C2:

Propiedades

IUPAC Name |

4-[2-(4-hydroxyphenyl)(1,3-13C2)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C([13CH3])(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747173 | |

| Record name | 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263261-64-9 | |

| Record name | 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.